ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a multifaceted compound that captures interest across various scientific fields. With a complex structure comprising multiple functional groups, it offers significant potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves several steps. Typically, the synthetic route begins with the preparation of the thieno[3,2-d]pyrimidine core. This is often achieved through a multi-step reaction involving the condensation of appropriate thiophenes and pyrimidine precursors.
Starting Materials: Essential starting materials include ethyl acetate, phenyl amine derivatives, and sulfur sources.
Reaction Conditions: The reactions usually require precise control of temperature, pressure, and pH levels to ensure successful synthesis.
Catalysts and Reagents: Common catalysts include transition metal catalysts, while reagents like brominating agents and reducing agents are also crucial.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized large-scale reactors. This method emphasizes efficiency, yield optimization, and cost-effectiveness. Continuous flow reactors and automated control systems are often employed to maintain consistency and high production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is highly reactive and can undergo various chemical reactions, such as:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions typically result in the formation of thiols and amines.
Substitution: Undergoes nucleophilic substitution, especially at the acetamido and benzoate groups.
Common Reagents and Conditions
Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions vary depending on the reaction conditions but often include sulfoxides, sulfones, thiols, and modified benzoates.
Scientific Research Applications
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate finds applications across multiple scientific disciplines:
Chemistry: Used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential, particularly in drug development for diseases like cancer and bacterial infections.
Industry: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: Similar structure but with a methyl group instead of ethyl.
Ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate: Features a methyl group on the pyrimidine ring.
Uniqueness
This compound's uniqueness lies in its specific substitution pattern, which grants it distinctive reactivity and potential biological activity, setting it apart from its analogs.
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Biological Activity
Ethyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound belonging to the thienopyrimidine class. Its unique structure, which incorporates a thieno[3,2-d]pyrimidine core along with various substituents, has made it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features several functional groups that enhance its chemical reactivity and biological efficacy. The presence of the ethyl, oxo, and sulfanyl groups contributes to its diverse biological activities. The intricate arrangement of these groups allows for specific interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Various studies have reported its effectiveness against different bacterial strains. For instance, derivatives of thienopyrimidine compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : The compound has been evaluated for its potential in inhibiting tumor growth. Research has demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Anticonvulsant Properties : Some derivatives have exhibited anticonvulsant activity in preclinical models, suggesting potential therapeutic applications in treating epilepsy .
- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is crucial for its potential use in drug development targeting various diseases .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways and enzyme activities. For example:
- It may inhibit the activity of certain kinases involved in cell proliferation and survival.
- The compound's interaction with G protein-coupled receptors (GPCRs) has been noted as a potential pathway for its pharmacological effects .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antibacterial properties of thienopyrimidine derivatives, including the target compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity Assessment : Research conducted by Al-Suwaidan et al. (2016) explored the antitumor effects of thienopyrimidine compounds in vitro and in vivo, showing promising results in reducing tumor size and promoting apoptosis in cancer cell lines .
- Anticonvulsant Testing : In a study examining various thienopyrimidine derivatives for anticonvulsant activity, ethyl 2-[2-(...)] showed considerable efficacy in reducing seizure frequency in animal models .
Properties
IUPAC Name |
ethyl 2-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-19(14-20(34-22)16-10-6-5-7-11-16)27-25(28)33-15-21(29)26-18-13-9-8-12-17(18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUURMNABSRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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